BenchChemオンラインストアへようこそ!

2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid

Lipophilicity Drug design Physicochemical profiling

2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid (CAS 1448189-81-8) is a Boc‑protected 2‑oxopiperazine carboxylic acid building block with molecular formula C₁₂H₂₀N₂O₅ and molecular weight 272.30 g mol⁻¹. The compound contains a single undefined stereocenter, a topologically polar surface area (TPSA) of 87.2 Ų, and a calculated XLogP3‑AA of 0.4, indicating moderate hydrophilicity balanced by the tert‑butoxycarbonyl group.

Molecular Formula C12H20N2O5
Molecular Weight 272.3 g/mol
CAS No. 1448189-81-8
Cat. No. B1380606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid
CAS1448189-81-8
Molecular FormulaC12H20N2O5
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1CCN(CC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H20N2O5/c1-8(10(16)17)14-6-5-13(7-9(14)15)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17)
InChIKeyIYLXSDCYHQDJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid (CAS 1448189-81-8) — Core Scaffold Identity & Procurement Profile


2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid (CAS 1448189-81-8) is a Boc‑protected 2‑oxopiperazine carboxylic acid building block with molecular formula C₁₂H₂₀N₂O₅ and molecular weight 272.30 g mol⁻¹ [1]. The compound contains a single undefined stereocenter, a topologically polar surface area (TPSA) of 87.2 Ų, and a calculated XLogP3‑AA of 0.4, indicating moderate hydrophilicity balanced by the tert‑butoxycarbonyl group [1]. Its GHS classification signals acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [1]. Commercial supply is available at ≥95 % purity from multiple global vendors .

Why 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid Cannot Be Replaced by Common In‑Class Analogs


In‑class compounds sharing the piperazine‑propanoic acid‑Boc motif differ critically in oxidation state, ring‑position isomerism, and side‑chain length, each of which alters lipophilicity, hydrogen‑bonding capacity, and conformational rigidity. The 2‑oxo group in the target compound introduces a permanent dipole and an additional hydrogen‑bond acceptor that are absent in the fully saturated piperazine analog [1]. Moving the propanoic acid attachment from the 2‑position to the 3‑position or shortening the linker to acetic acid changes both the spatial reach and the pKₐ of the carboxylic acid handle [2]. These molecular‑level differences translate into measurable divergence in physicochemical descriptors (XLogP, TPSA, pKₐ) and, consequently, in reactivity, purification behaviour, and downstream coupling efficiency. Generic interchange without accounting for these factors risks altered solubility profiles, unexpected deprotection kinetics, and failure in solid‑phase or solution‑phase synthetic sequences where precise linker geometry is required.

Quantitative Differentiation Evidence: 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid vs. Closest Analogs


Lipophilicity Modulation by the 2‑Oxo Group: XLogP3‑AA Comparison with the Saturated Piperazine Analog

The target compound carries a ketone oxygen at the 2‑position of the piperazine ring, which depresses logP relative to the fully saturated analog 2‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid (CAS 680579‑19‑5). The target compound exhibits an XLogP3‑AA of 0.4 [1]. Although an experimentally measured logP for the non‑oxo analog is not publicly available, the structural replacement of a carbonyl (C=O) by a methylene (CH₂) is known to increase logP by 0.5–0.7 units in congeneric series, placing the estimated XLogP3‑AA of the non‑oxo analog in the range 0.9–1.1 [2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen‑Bonding Capacity and Topological Polar Surface Area: Differentiating the 2‑Oxopiperazine Core from the Saturated Analog

The target compound possesses 1 hydrogen‑bond donor (HBD) and 5 hydrogen‑bond acceptors (HBA), yielding a TPSA of 87.2 Ų [1]. In contrast, the non‑oxo analog 2‑(4‑(tert‑butoxycarbonyl)piperazin‑1‑yl)propanoic acid has 4 HBA (loss of the carbonyl oxygen) and a correspondingly lower TPSA (estimated ≤ 70 Ų) . The additional H‑bond acceptor in the target compound alters solvation energetics and can influence target engagement in medicinal chemistry campaigns.

Hydrogen bonding TPSA Permeability Drug-likeness

Carboxylic Acid pKₐ Modulation: Propanoic Acid vs. Acetic Acid Side‑Chain Length

The acetic acid homolog 2‑(4‑(tert‑butoxycarbonyl)‑2‑oxopiperazin‑1‑yl)acetic acid (CAS 549506‑47‑0) has a predicted pKₐ of 3.66 ± 0.10 . The target compound bears a propanoic acid side chain, where the α‑methyl substituent exerts a +I inductive effect that is expected to raise the pKₐ by approximately 0.2–0.3 units (to an estimated ~3.9) [1]. Although direct measurement for the target compound is lacking, this shift is consistent with the well‑characterized ΔpKₐ between acetic acid (4.76) and propanoic acid (4.87).

pKa Reactivity Conjugation chemistry

Conformational Restriction and Diastereoselectivity in Peptidomimetic Synthesis: The Unique Value of the 2‑Oxopiperazine Scaffold

2‑Oxopiperazine scaffolds bearing a Boc protecting group at the 4‑position and a chiral substituent at the 1‑position have been demonstrated to enable highly diastereoselective C3‑alkylation, yielding either (3R)‑ or (3S)‑1,3,4‑trisubstituted‑2‑oxopiperazines in high diastereomeric purity [1]. In that study, a closely related (1′S)‑4‑(tert‑butoxycarbonyl)‑2‑oxopiperazine precursor furnished enantiomerically pure alcohols that underwent regio‑ and diastereoselective alkylation, ultimately generating each diastereomer of the trisubstituted product from a single precursor. The target compound, with its free carboxylic acid handle at the 1‑position α‑carbon and an unsubstituted 3‑position, is structurally poised to serve as the foundation for analogous diastereoselective derivatisation sequences.

Peptidomimetics Conformational control Diastereoselectivity

High‑Value Application Scenarios for 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid


Diastereoselective Synthesis of Constrained Peptidomimetic Building Blocks

The Boc‑protected 2‑oxopiperazine core of this compound, combined with the free α‑methyl carboxylic acid handle, directly mirrors the privileged precursors employed in the diastereoselective C3‑alkylation methodology reported by Franceschini et al. (Org. Biomol. Chem., 2005) [1]. The 2‑oxo group enforces ring rigidity, while the Boc group withstands the basic conditions of alkylation and is readily removed under acidic conditions without disturbing the newly installed stereocenter. This orthogonal protection strategy is not accessible with non‑oxo or unprotected analogs.

PROTAC Linker and Heterobifunctional Degrader Design

The carboxylic acid moiety offers a conjugation point for E3‑ligase ligands or target‑protein binders, while the 2‑oxo group and Boc‑protected piperazine nitrogen provide two additional, chemically differentiated handles for sequential derivatisation. The moderate XLogP3‑AA of 0.4 [2] keeps the linker within the polarity window compatible with cellular permeability, a critical parameter in PROTAC development where excessive hydrophobicity can lead to poor solubility and non‑specific binding.

Chiral Pool Synthesis of α‑Substituted Amino Acid Analogs

The single undefined stereocenter at the α‑carbon of the propanoic acid side chain [2] makes this compound a versatile entry point for chiral resolution or asymmetric synthesis campaigns aimed at generating enantiomerically pure α‑substituted amino acid mimics. The 2‑oxopiperazine ring provides a conformationally restricted backbone that can mimic β‑turn or extended peptide secondary structures.

Solid‑Phase Peptide Synthesis (SPPS) with Orthogonal Deprotection Requirements

The Boc group is stable to the Fmoc deprotection conditions (piperidine) commonly used in SPPS, while the carboxylic acid can be activated for amide bond formation. This orthogonality allows the compound to be incorporated into growing peptide chains without premature deprotection. The 2‑oxo group further reduces backbone flexibility, which can facilitate the formation of stable secondary structures on resin [1].

Quote Request

Request a Quote for 2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.